molecular formula C8H9Cl2NO B1607026 2-(3,5-Dichlorophenoxy)ethanamine CAS No. 67883-07-2

2-(3,5-Dichlorophenoxy)ethanamine

Cat. No.: B1607026
CAS No.: 67883-07-2
M. Wt: 206.07 g/mol
InChI Key: FJMQDWMDXIGLLM-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)ethanamine is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenoxy)ethanamine typically involves the reaction of 3,5-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the phenoxy group. The process can be summarized as follows:

    Step 1: 3,5-Dichlorophenol reacts with ethylene oxide in the presence of a base to form 2-(3,5-Dichlorophenoxy)ethanol.

    Step 2: The resulting 2-(3,5-Dichlorophenoxy)ethanol undergoes amination with ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted phenoxyethylamines.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)ethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering conformational states. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenoxy)ethylamine
  • 2-(3,5-Dichlorophenoxy)triethylamine
  • 2-(3,5-Dichlorophenoxy)propylamine

Comparison: 2-(3,5-Dichlorophenoxy)ethanamine is unique due to its specific substitution pattern and ethylamine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMQDWMDXIGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218109
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67883-07-2
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[2-(3,5-dichloro-phenoxy)-ethyl]-isoindole-1,3-dione (1.29 g, 3.84 mmol) and hydrazine hydrate (202 mg, 4.05 mmol) in MeOH (16 mL) was heated at reflux for 2 h. The mixture was cooled to room temperature and Et2O was added. The suspension was shaken with 40% aqueous potassium hydroxide. The aqueous solution was extracted with Et2O (3×) and the combined organic layers were dried (K2CO3), filtered, and concentrated to provide the title compound (870 mg). 1HNMR (400 MHz, CDCl3) δ 6.95 (m, 1H), 6.80 (m, 2H), 3.95 (m, 2H), 3.07 (t, 2H), 1.70 (bs, 2H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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